4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclobutyl group attached to a pyrimidine ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the cyclobutylpyrimidine intermediate through a cyclization reaction This intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Compared to similar compounds, 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine stands out due to its unique cyclobutyl group, which may confer distinct biological activities and chemical properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-23(2)18-19-7-6-16(22-18)24-8-10-25(11-9-24)17-12-15(20-13-21-17)14-4-3-5-14/h6-7,12-14H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGQPLDCUWYMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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